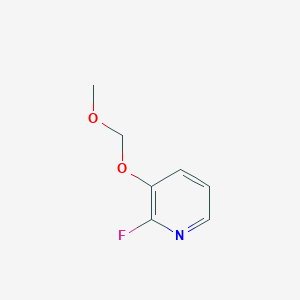

2-Fluoro-3-(methoxymethoxy)pyridine

Description

The Strategic Importance of Fluorinated Pyridine (B92270) Scaffolds in Organic Chemistry

The incorporation of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. nih.gov Fluorinated pyridine derivatives, in particular, are of immense interest due to the prevalence of the pyridine motif in pharmaceuticals and agrochemicals. nih.govresearchgate.net The introduction of a fluorine atom can enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, all of which are critical parameters in drug design. nih.govnih.gov

The synthesis of fluorinated pyridines can be challenging, but various methods have been developed, including direct fluorination and the use of fluorinated building blocks. nih.govacs.org The position of the fluorine atom on the pyridine ring is crucial, as it influences the molecule's reactivity and potential for further functionalization. For instance, fluorine at the 2-position of a pyridine ring can activate the ring for nucleophilic aromatic substitution, allowing for the introduction of other functional groups. researchgate.net This reactivity makes fluorinated pyridines valuable intermediates in the synthesis of more complex substituted pyridines. researchgate.netrsc.org

The Methoxymethoxy (MOM) Group: A Key Player in Protecting Group Strategy

In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block or "protect" a reactive site to prevent it from interfering with reactions occurring elsewhere in the molecule. The methoxymethoxy (MOM) group is a widely used protecting group for hydroxyl and amino functionalities. adichemistry.comwikipedia.org

The MOM group is typically introduced by reacting an alcohol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base. wikipedia.org It is valued for its stability under a wide range of reaction conditions, including those involving strong bases, nucleophiles, and many oxidizing and reducing agents. adichemistry.com Crucially, the MOM group can be readily removed under acidic conditions, often with high selectivity, to regenerate the original hydroxyl or amino group. adichemistry.comacs.org This orthogonal deprotection strategy is a cornerstone of modern organic synthesis, enabling the construction of highly functionalized molecules.

2-Fluoro-3-(methoxymethoxy)pyridine: A Multifunctional Synthetic Intermediate

The compound this compound combines the advantageous features of both fluorinated pyridines and the MOM protecting group, making it a highly versatile intermediate in organic synthesis. The fluorine atom at the 2-position activates the pyridine ring for nucleophilic attack, while the MOM group protects the hydroxyl group at the 3-position, preventing it from undergoing unwanted reactions.

This arrangement allows for a variety of synthetic transformations. For example, the fluorine atom can be displaced by a range of nucleophiles to introduce new substituents at the 2-position. Subsequently, the MOM group can be removed to unmask the hydroxyl group, which can then be further functionalized. This stepwise approach provides chemists with precise control over the synthesis of highly substituted and complex pyridine derivatives. The strategic placement of the fluorine and MOM-protected hydroxyl group makes this compound a valuable starting material for the synthesis of biologically active compounds and other advanced materials.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-3-(methoxymethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2/c1-10-5-11-6-3-2-4-9-7(6)8/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJOQLVBJDLBQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(N=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Transformational Chemistry of 2 Fluoro 3 Methoxymethoxy Pyridine

Reactions Involving the C-2 Fluorine Atom

The fluorine atom at the C-2 position of the pyridine (B92270) ring is the most reactive site for nucleophilic attack due to the combined electron-withdrawing effects of the ring nitrogen and the fluorine atom itself.

Nucleophilic Displacement Reactions

The C-2 fluorine atom of 2-Fluoro-3-(methoxymethoxy)pyridine is susceptible to nucleophilic aromatic substitution (SNAr). In such reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the formation of a tetrahedral intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing pyridine ring. Subsequent expulsion of the fluoride (B91410) ion, a good leaving group, yields the substituted product.

| Nucleophile | Expected Product |

| R-O⁻ (Alkoxide) | 2-Alkoxy-3-(methoxymethoxy)pyridine |

| R₂NH (Amine) | 2-(Dialkylamino)-3-(methoxymethoxy)pyridine |

| R-S⁻ (Thiolate) | 2-(Alkylthio)-3-(methoxymethoxy)pyridine |

| Organometallic Reagents | 2-Alkyl/Aryl-3-(methoxymethoxy)pyridine |

Influence of Electronic and Steric Effects on Fluorine Reactivity

The reactivity of the C-2 fluorine atom is significantly influenced by both electronic and steric factors.

Electronic Effects: The pyridine nitrogen atom acts as a strong electron-withdrawing group, polarizing the C-F bond and increasing the electrophilicity of the C-2 carbon. This polarization facilitates the attack of nucleophiles. The fluorine atom itself, being highly electronegative, further contributes to this activation.

Steric Effects: The adjacent 3-(methoxymethoxy) group can exert steric hindrance, potentially impeding the approach of bulky nucleophiles to the C-2 position. This steric congestion might necessitate the use of smaller nucleophiles or more forcing reaction conditions to achieve efficient substitution. The conformation of the methoxymethoxy group could also play a role in modulating the steric environment around the reaction center.

Transformations and Deprotection of the 3-(Methoxymethoxy) Group

The methoxymethyl (MOM) ether at the C-3 position serves as a protecting group for the hydroxyl functionality. Its removal is a key transformation, unmasking the 3-hydroxypyridine (B118123) moiety for further functionalization. The deprotection of MOM ethers is typically achieved under acidic conditions, which cleave the acetal (B89532) linkage.

| Reagent | Conditions | Comments |

| Hydrochloric Acid (HCl) | Aqueous solution, often with a co-solvent like THF or methanol (B129727) | A common and effective method, but may not be suitable for acid-labile substrates. |

| Trifluoroacetic Acid (TFA) | Neat or in a solvent like dichloromethane (B109758) (DCM) | Stronger acid, often used for more resistant MOM ethers. |

| Acetic Acid | Aqueous solution, often at elevated temperatures | A milder alternative to strong mineral acids. |

| Lewis Acids (e.g., BBr₃, TiCl₄) | Anhydrous conditions, often at low temperatures | Can be effective but may lack selectivity with other functional groups present. |

| Iodotrimethylsilane (TMSI) | Anhydrous conditions | A neutral deprotection method, generating trimethylsilyl (B98337) ether in situ, which is then hydrolyzed. |

Reactions at Other Positions of the Pyridine Ring

Based on available literature, there is no specific information regarding reactions at other positions (C-4, C-5, and C-6) of the this compound ring. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature and requires harsh conditions. Any such reaction would likely be directed by the combined electronic effects of the existing substituents. The C-5 position is the most likely site for electrophilic attack, albeit with expected low reactivity.

Formation of Complex Polycyclic and Heterocyclic Scaffolds

There is currently no published research detailing the use of this compound as a starting material for the synthesis of complex polycyclic or heterocyclic scaffolds. However, its bifunctional nature, possessing both a displaceable fluorine atom and a protected hydroxyl group, suggests its potential as a versatile building block in the construction of more elaborate molecular architectures. For example, sequential nucleophilic substitution at C-2 followed by deprotection and functionalization of the C-3 hydroxyl group could provide access to a variety of disubstituted pyridine derivatives, which could then be elaborated into fused ring systems.

Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule. For 2-Fluoro-3-(methoxymethoxy)pyridine, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses offers a complete picture of its structure.

Proton (¹H) NMR spectroscopy of this compound reveals the number of different types of protons and their neighboring environments. The spectrum is anticipated to show distinct signals for the protons on the pyridine (B92270) ring and the methoxymethoxy group. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the fluorine and oxygen atoms. The multiplicity of the signals (e.g., singlet, doublet, triplet) and the coupling constants (J), measured in Hertz (Hz), provide information about the number of adjacent protons.

A related compound, 6-Chloro-2-fluoro-3-(methoxymethoxy)pyridine, exhibits characteristic ¹H NMR signals that can be used for comparative analysis. For this analog, the methoxymethyl protons appear as a singlet at approximately 5.22 ppm, and the methoxy (B1213986) protons also present as a singlet around 3.51 ppm. The pyridine ring protons show more complex splitting patterns, with a triplet observed at 7.63 ppm and a doublet at 7.20 ppm, both with a coupling constant of 8.1 Hz. These values provide a reference for interpreting the spectrum of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H | 7.0 - 8.0 | m | - |

| -OCH₂O- | ~5.2 | s | - |

| -OCH₃ | ~3.5 | s | - |

Note: 'm' denotes a multiplet and 's' denotes a singlet. The predicted values are based on the analysis of structurally similar compounds.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronegativity of attached atoms. The carbon attached to the fluorine atom is expected to show a large coupling constant (¹JCF).

Fluorine-19 (¹⁹F) NMR is a powerful technique specifically for characterizing fluorine-containing compounds. Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, this technique is highly sensitive. The ¹⁹F NMR spectrum of this compound will show a signal corresponding to the single fluorine atom on the pyridine ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, coupling between the fluorine and adjacent protons (H-F coupling) and carbons (C-F coupling) can be observed, providing valuable structural information.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can also provide information about its elemental composition and structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million. This precision allows for the determination of the exact molecular formula. For this compound (C₇H₈FNO₂), the calculated exact mass can be compared to the experimentally determined mass to confirm its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. LC is used to separate the components of a mixture, and the eluting compounds are then introduced into the mass spectrometer for detection and identification. This technique is particularly useful for assessing the purity of a sample of this compound and for identifying any potential impurities.

Chromatographic Purification and Analysis

Chromatographic techniques are indispensable for the purification of synthesized this compound and for the analytical assessment of its purity. These methods separate the target compound from starting materials, byproducts, and other impurities based on differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of organic molecules like this compound. It offers high resolution and is widely used for purity determination and quality control. For a compound with the polarity of this compound, reversed-phase HPLC is the most common approach.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (often a C18- or C8-bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times.

A hypothetical HPLC method for the analysis of this compound could involve the following conditions. It is crucial to note that these are illustrative and would require optimization for this specific analyte.

| Parameter | Typical Condition |

| Column | C18-bonded silica (B1680970) (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B) |

| Gradient | e.g., Start at 30% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

| Detection | UV spectrophotometry at a wavelength of approximately 270 nm |

| Injection Volume | 10 µL |

The selection of the mobile phase composition and gradient is critical for achieving good separation. The presence of the fluorine atom and the methoxymethoxy group will influence the compound's polarity and its interaction with the stationary phase. The UV detector wavelength would be selected based on the UV absorbance spectrum of the compound, which is expected to have a maximum around 270 nm, typical for pyridine rings.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This is achieved by using columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher backpressures.

The principles of separation in UPLC are the same as in HPLC, primarily reversed-phase for a compound like this compound. The key advantage of UPLC is the significant reduction in analysis time without compromising the quality of the separation.

A potential UPLC method for this compound would be adapted from an HPLC method, with adjustments to the flow rate and gradient to take advantage of the smaller particle size of the stationary phase.

| Parameter | Typical Condition |

| Column | Acquity UPLC BEH C18 (or similar, e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase | A rapid gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) |

| Gradient | e.g., Start at 20% B, increase to 98% B over 3-5 minutes |

| Flow Rate | 0.4 - 0.6 mL/min |

| Column Temperature | 35 - 45 °C |

| Detection | UV-Vis or Photodiode Array (PDA) detector; Mass Spectrometry (MS) |

| Injection Volume | 1-5 µL |

The addition of a small amount of an acid like formic acid to the mobile phase can improve peak shape for pyridine-containing compounds by ensuring the pyridine nitrogen is consistently protonated. A PDA detector would be advantageous as it can provide spectral information across a range of wavelengths, aiding in peak identification and purity assessment. Coupling UPLC with a mass spectrometer (UPLC-MS) would provide definitive identification of the compound based on its mass-to-charge ratio.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular stability, structure, and electronic properties. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for investigating pyridine (B92270) derivatives.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a prevalent method for studying the vibrational and electronic properties of pyridine derivatives due to its balance of accuracy and computational cost. researchgate.netniscair.res.in DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), have been successfully used to analyze the molecular structures and vibrational spectra of related compounds such as 2-fluoropyridine (B1216828) and 3-fluoropyridine (B146971). researchgate.net These studies show excellent agreement between calculated and experimental infrared and Raman spectra, confirming the reliability of DFT for predicting the geometric parameters of substituted pyridines. researchgate.net

For many pyridine derivatives, DFT is used to determine key electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. niscair.res.in The energy gap between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net For instance, studies on various substituted 2-fluoropyridines have used DFT to correlate the HOMO-LUMO gap with reactivity. researchgate.net While specific DFT data for 2-Fluoro-3-(methoxymethoxy)pyridine is not available in the reviewed literature, the established application of these methods to analogous structures underscores their utility in elucidating the electronic characteristics of this compound.

Hartree-Fock (HF) Methods

Hartree-Fock (HF) methods, while often considered a more foundational ab initio approach, have also been applied to the study of fluorinated pyridines. researchgate.net HF calculations, in conjunction with DFT, have been used to compute the molecular structures of 2-fluoropyridine and 3-fluoropyridine. researchgate.net These studies have provided valuable insights, such as the observation that halogen substitution on the C(2) carbon of the pyridine ring leads to a shortening of the adjacent N–C(2) bond. researchgate.net Although HF methods are generally less comprehensive than DFT in accounting for electron correlation, they remain a valuable tool for initial structural optimizations and for providing a baseline for more advanced calculations.

Prediction of Molecular Descriptors

Molecular descriptors are numerical values that encode information about the chemical and physical properties of a molecule. They are widely used in medicinal chemistry and materials science for in-silico screening and property prediction.

Lipophilicity (e.g., XLogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical parameter influencing a compound's pharmacokinetic profile. XLogP is a computationally predicted value for logP. While a specific XLogP value for this compound is not found in public databases, data for a structurally related compound, 2-Fluoro-5-(3-methoxypropyl)pyridine, is available. For this analogue, the computed XLogP3-AA is 1.8, suggesting moderate lipophilicity. nih.gov This value is derived from its chemical structure and provides an estimate of how the compound would partition between an oily and an aqueous phase. nih.gov

Topological Polar Surface Area (TPSA)

The Topological Polar Surface Area (TPSA) is a descriptor that correlates with passive molecular transport through membranes and is often used to predict oral bioavailability. It is calculated based on the surface areas of polar atoms (typically oxygen and nitrogen) in a molecule. For the related compound 2-Fluoro-5-(3-methoxypropyl)pyridine, the computed TPSA is 22.1 Ų. nih.gov This value indicates a relatively low polar surface area, which is often associated with good cell permeability.

Hydrogen Bond Acceptor and Donor Counts

The number of hydrogen bond donors and acceptors in a molecule is a key determinant of its solubility and binding affinity to biological targets. For this compound, the structure suggests it can act as a hydrogen bond acceptor but not a donor. The nitrogen atom in the pyridine ring and the oxygen atoms in the methoxymethoxy group can all accept hydrogen bonds. For the similar molecule, 2-Fluoro-5-(3-methoxypropyl)pyridine, the computed hydrogen bond acceptor count is 3, and the donor count is 0. nih.gov

Table of Predicted Molecular Descriptors for a Structurally Related Compound

| Molecular Descriptor | Predicted Value | Reference Compound |

| XLogP3-AA | 1.8 | 2-Fluoro-5-(3-methoxypropyl)pyridine nih.gov |

| Topological Polar Surface Area | 22.1 Ų | 2-Fluoro-5-(3-methoxypropyl)pyridine nih.gov |

| Hydrogen Bond Donor Count | 0 | 2-Fluoro-5-(3-methoxypropyl)pyridine nih.gov |

| Hydrogen Bond Acceptor Count | 3 | 2-Fluoro-5-(3-methoxypropyl)pyridine nih.gov |

Rotatable Bond Counts

The number of rotatable bonds in a molecule is a key descriptor of its conformational flexibility. For this compound, the rotatable bond count is determined by the single bonds that are not part of a ring system and are connected to a non-terminal, non-hydrogen atom.

The structure consists of a pyridine ring substituted with a methoxymethoxy group. The bonds that allow for free rotation are:

The bond between the pyridine ring's oxygen atom and the adjacent methylene (B1212753) (-CH₂-) group.

The bond between the methylene group and the subsequent oxygen atom.

The bond between that oxygen atom and the terminal methyl (-CH₃) group.

Therefore, this compound has a total of three rotatable bonds. This is in contrast to a simpler analogue like 6-bromo-2-fluoro-3-methoxypyridine, which possesses only one rotatable bond corresponding to the aryl-O bond. nih.gov A compound such as 2-fluoro-3-methoxybutane has two rotatable bonds. nih.gov The additional ether linkage in the methoxymethoxy group introduces an extra degree of rotational freedom.

| Compound | Rotatable Bond Count | Reference |

| This compound | 3 | Deduced |

| 6-Bromo-2-fluoro-3-methoxypyridine | 1 | nih.gov |

| 2-Fluoro-3-methoxybutane | 2 | nih.gov |

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape and stability of such molecules over time. nih.govnih.govacs.org A typical MD simulation for this compound would involve:

System Setup : Placing the molecule in a simulation box, often with an explicit solvent like water, to mimic physiological conditions. nih.gov

Force Field Application : Using a force field, such as OPLS-2005, to define the potential energy of the system based on bond lengths, angles, dihedrals, and non-bonded interactions. nih.gov

Simulation : Running the simulation for a set duration (e.g., 100 nanoseconds) to observe the molecule's dynamic behavior. acs.org

Analysis : Analyzing the trajectory to understand properties like root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg). acs.org These metrics would reveal the stability of the compound's different conformations and the flexibility of its constituent atoms. acs.org For example, a stable binding pose in a protein-ligand complex is often indicated by low RMSD and RMSF values. acs.org

Reaction Mechanism and Transition State Studies

The reactivity of this compound is governed by the electronic properties of the substituted pyridine ring. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. wikipedia.org The fluorine atom further deactivates the ring towards electrophiles, while the methoxymethoxy group is an activating group. The interplay of these substituents determines the preferred sites for chemical reactions.

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates and calculating the energy of transition states. imperial.ac.ukrsc.org For a potential reaction involving this compound, theoretical studies would typically involve:

Mapping the Potential Energy Surface : Calculating the energy of reactants, products, and any intermediates.

Locating Transition States : Identifying the highest energy point along the reaction coordinate, which represents the transition state. This is a critical step as the energy of the transition state determines the reaction rate.

Proposing a Mechanism : Based on the calculated energy profile, a detailed reaction mechanism can be proposed. For instance, in reactions of substituted pyridines, computational studies can distinguish between different mechanistic pathways, such as those involving concerted steps or the formation of intermediates like Meisenheimer complexes. imperial.ac.uknih.gov

Challenges in pyridine functionalization often stem from the coordinating ability of the nitrogen lone pair with catalysts, which can inhibit the desired reaction. nih.gov Computational studies help in understanding these interactions and designing catalysts that can overcome such challenges. nih.gov

Computational Prediction of Collision Cross Section (CCS)

Collision Cross Section (CCS) is a key physicochemical property that reflects the size and shape of an ion in the gas phase. It is increasingly used in analytical techniques like ion mobility-mass spectrometry (IM-MS) for compound identification. nih.gov The CCS of this compound can be predicted using computational methods, which generally fall into two categories: theoretical calculations and machine learning models. mdpi.comnih.gov

Theoretical Calculation Workflow: This approach involves a multi-step process to calculate the CCS from first principles: mdpi.comnih.gov

Conformer Generation : The first step is to generate a comprehensive set of possible 3D structures (conformers) for the ion of interest. mdpi.com

Geometry Optimization : These conformers are then optimized using quantum chemistry methods, most commonly Density Functional Theory (DFT), to find their lowest energy structures. mdpi.comnih.gov

CCS Calculation : Specialized software, such as MobCal, is used to calculate the CCS for the optimized conformers using algorithms like the Trajectory Method (TM). mdpi.comnih.govrsc.org

Boltzmann Weighting : The final predicted CCS is a Boltzmann-weighted average of the CCS values of all significant conformers. mdpi.com

Machine Learning-Based Prediction: Machine learning (ML) offers a faster, data-driven alternative for CCS prediction. acs.org These models are trained on large libraries of experimentally measured CCS values and corresponding molecular structures. nih.govmdpi.com

Model Input : The models typically use molecular descriptors or structural fingerprints derived from the molecule's 2D structure (SMILES format) as input. mdpi.com

Prediction Algorithms : Various ML algorithms are employed, including neural networks (as in DarkChem) and gradient boosting machines. mdpi.com Several models like AllCCS and CCSP2.0 have been developed for this purpose. nih.gov

Accuracy : The accuracy of ML predictions depends heavily on the structural similarity between the query molecule and the compounds in the training dataset. nih.gov Median relative errors for these models are often in the range of 2-4%. nih.gov

| Method Type | General Approach | Key Steps/Features | Common Software/Models |

| Theoretical Calculation | Physics-based simulation of ion-gas collisions. nih.gov | Conformer generation, DFT optimization, CCS calculation (e.g., Trajectory Method), Boltzmann averaging. mdpi.comnih.gov | Gaussian, MobCal, IMoS, IMPACT mdpi.comresearchgate.net |

| Machine Learning | Data-driven regression based on known CCS values. acs.org | Uses molecular descriptors/fingerprints as input; trained on large experimental datasets. mdpi.comnih.gov | DarkChem, AllCCS, CCSBase, CCSP2.0 nih.govmdpi.com |

Applications of 2 Fluoro 3 Methoxymethoxy Pyridine and Its Derivatives in Advanced Chemical Disciplines

Strategic Building Block in Organic Synthesis

In the realm of organic synthesis, 2-Fluoro-3-(methoxymethoxy)pyridine serves as a key strategic building block, primarily due to the reactivity of the C-F bond in nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 2-position of the pyridine (B92270) ring is activated towards displacement by various nucleophiles, a reaction accelerated by the high electronegativity of fluorine. This predictable reactivity allows for the regioselective introduction of a wide range of functional groups.

The methoxymethoxy (MOM) ether group at the 3-position acts as a protecting group for the hydroxyl functionality. This protection is crucial as it prevents unwanted side reactions of the hydroxyl group during the modification of the pyridine ring. The MOM group is stable under the basic or nucleophilic conditions often employed in SNAr reactions and can be readily removed under acidic conditions to reveal the free hydroxyl group for further synthetic transformations.

The synthetic utility of 2-fluoropyridines is well-documented. For instance, the reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is significantly faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the fluoro derivative. This heightened reactivity makes this compound an attractive starting material for the efficient synthesis of substituted pyridines, which are prevalent scaffolds in numerous biologically active compounds and functional materials. The strategic placement of the fluorine and the protected hydroxyl group allows for a stepwise and controlled functionalization of the pyridine core.

Intermediate in Medicinal Chemistry Research

The pyridine scaffold is a ubiquitous feature in a vast number of pharmaceutical agents due to its ability to engage in hydrogen bonding and other key interactions with biological targets. nih.gov The incorporation of fluorine into these molecules can significantly enhance their metabolic stability, binding affinity, and bioavailability. nih.gov Consequently, fluorinated pyridine derivatives like this compound are valuable intermediates in medicinal chemistry. researchgate.netnih.gov

Precursors for Bioactive Molecules

The structural motif of this compound is found within more complex molecules that serve as precursors to a variety of bioactive compounds. The ability to displace the fluorine atom allows for the introduction of diverse side chains, which is a key strategy in the exploration of structure-activity relationships (SAR) during drug discovery. The 3-methoxymethoxy group can be deprotected to yield a 3-hydroxypyridine (B118123) moiety, a common feature in many biologically active natural products and synthetic drugs. Pyridine derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. researchgate.netrsc.org

Design and Synthesis of Enzyme Inhibitors

Enzyme inhibitors are crucial tools in the study of biological pathways and are often the basis for therapeutic drugs. The development of novel and selective enzyme inhibitors is a major focus of medicinal chemistry. While specific examples detailing the use of this compound in the synthesis of named enzyme inhibitors are not prevalent in publicly available literature, the core structure is highly relevant. For instance, the synthesis of pyrido[2,3-d]pyridazine-2,8-dione derivatives as potential dual inhibitors of COX-1/COX-2 has been reported, starting from 2-pyridone structures. rsc.org The functional handles present in this compound make it an ideal starting point for the construction of such complex heterocyclic systems that can be tailored to fit into the active sites of specific enzymes.

Synthesis of Receptor Agonists and Antagonists

Substituted pyridines are key components of many ligands that target a variety of receptors in the central nervous system and other parts of the body. A notable example is the class of nicotinic acetylcholine (B1216132) receptor (nAChR) ligands. Several potent and selective nAChR agonists and antagonists feature a substituted pyridine core. For example, A-85380, a high-affinity ligand for nAChRs, is a 3-substituted pyridine derivative. nih.gov The synthesis of such molecules often involves the coupling of a functionalized pyridine with another cyclic or acyclic moiety. The reactivity of this compound makes it a suitable precursor for generating a library of potential receptor modulators, where the fluorine can be displaced by various amines or other nucleophiles to generate the desired target compounds.

Role in Agrochemical Research (e.g., Herbicides, Pesticides)

Pyridine-containing compounds play a pivotal role in modern agriculture as active ingredients in herbicides, insecticides, and fungicides. nih.gov The introduction of fluorine into these agrochemicals often leads to enhanced efficacy and metabolic stability. agropages.com While direct applications of this compound in commercial agrochemicals are not widely documented, its structural motifs are present in several important products.

The fourth generation of pesticides includes many pyridine-based compounds that are known for their high efficiency and low toxicity. agropages.com For example, 2-fluoro-6-(trifluoromethyl)pyridine (B1301170) is a key intermediate for the production of several pesticides, including flupyrsulfuron-methyl-sodium and sulfoxaflor. agropages.com The synthetic strategies used to produce these complex agrochemicals often rely on the versatile reactivity of fluorinated pyridine building blocks. The ability to perform nucleophilic aromatic substitution on the 2-fluoropyridine core is a common method for introducing the necessary functional groups to achieve the desired biological activity. Therefore, compounds like this compound represent valuable starting points for the discovery and development of new agrochemicals.

Precursor for Radiopharmaceutical Development (e.g., PET Tracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. This technology relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide, most commonly fluorine-18 (B77423) (18F). The development of novel PET tracers is essential for studying disease states and developing new therapies.

Fluorinated pyridine derivatives have emerged as important precursors for the synthesis of 18F-labeled PET tracers. The synthesis of these tracers often involves a late-stage nucleophilic fluorination reaction with [18F]fluoride. 2-Fluoropyridine-based prosthetic groups have been developed for the 18F-labeling of peptides and other biomolecules. nih.gov

A significant area of application for these tracers is the imaging of nicotinic acetylcholine receptors (nAChRs) in the brain. For example, 6-[18F]Fluoro-A-85380, an 18F-labeled analog of the nAChR agonist A-85380, has been developed as a promising radioligand for PET studies in humans. nih.gov The synthesis of such tracers often starts from a precursor molecule that can undergo nucleophilic aromatic substitution with [18F]fluoride. Although not a direct precursor, the structural features of this compound are highly relevant to the design of precursors for novel PET tracers targeting nAChRs and other important biological targets. The synthesis of 3-[(18F)Fluoro-2-hydroxypropyl]-substituted 2-pyridylbenzothiazoles as potential PET tracers for imaging Aβ plaques in Alzheimer's disease further highlights the importance of fluorinated pyridine scaffolds in this field. nih.gov

Potential in Materials Science Applications

The strategic incorporation of fluorine atoms and functionalizable groups into organic molecules is a key strategy in the development of advanced materials with tailored properties. The compound this compound, while a specialized chemical intermediate, possesses a unique combination of a fluorinated pyridine ring and a protected hydroxyl group, suggesting its potential as a valuable building block in materials science. The presence of the fluorine atom can impart desirable characteristics such as thermal stability, chemical resistance, and specific optical and electronic properties to polymers and other materials. numberanalytics.comnih.gov Concurrently, the methoxymethyl (MOM) ether group serves as a latent hydroxyl functionality, which can be deprotected under specific conditions to allow for further chemical modification or to introduce polarity and hydrogen bonding capabilities into the final material. adichemistry.comwikipedia.org

The dual functionality of this compound opens avenues for its use in creating a variety of sophisticated materials. The fluoropyridine unit can be integrated into polymer backbones or as side chains to enhance the performance of the resulting materials. For instance, fluoropolymers are known for their exceptional durability and resistance to harsh environments. fluoropolymers.euplasticsengineering.org The introduction of a fluoropyridine moiety could lead to polymers with low surface energy, hydrophobicity, and high thermal stability.

Furthermore, the protected hydroxyl group offers a versatile handle for post-polymerization modification. This allows for the synthesis of well-defined polymers whose properties can be fine-tuned after the initial polymerization process. For example, the deprotection of the MOM group to reveal the hydroxyl functionality could be used to alter the solubility of the polymer, introduce sites for cross-linking, or to graft other molecules onto the polymer chain, thereby creating functional or "smart" materials. Such materials could find applications in coatings, membranes, and electronic devices.

Fluorinated Polymers and their Properties

The introduction of fluorine into a polymer backbone or its side chains can have a profound impact on the material's properties. The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to several advantageous characteristics. numberanalytics.com

| Property | Influence of Fluorination | Potential Application |

| Thermal Stability | The high bond energy of the C-F bond enhances resistance to thermal degradation. numberanalytics.com | High-performance plastics and elastomers for demanding environments. |

| Chemical Resistance | Fluorinated polymers exhibit excellent resistance to a wide range of chemicals and solvents. fluoropolymers.eu | Linings for chemical reactors, seals, and gaskets. |

| Low Surface Energy | The presence of fluorine lowers the surface energy, leading to hydrophobicity and oleophobicity. | Water- and oil-repellent coatings for textiles and surfaces. |

| Optical Properties | Fluorination can lower the refractive index and increase transparency in certain polymers. researchgate.net | Optical fibers, lenses, and anti-reflective coatings. |

| Dielectric Properties | Fluorinated polymers often possess low dielectric constants and low loss tangents, making them excellent insulators. plasticsengineering.org | Insulating layers in microelectronics and high-frequency circuit boards. |

This table summarizes the general effects of fluorination on polymer properties and their potential applications, providing a basis for the expected contributions of a this compound-containing polymer.

Stimuli-Responsive Materials

The methoxymethyl ether group in this compound can be cleaved under acidic conditions, which presents an opportunity for creating stimuli-responsive materials. adichemistry.comwikipedia.org A polymer incorporating this monomer could be designed to change its properties in response to a change in pH.

For example, a polymer that is initially hydrophobic due to the presence of the MOM-protected hydroxyl groups could become more hydrophilic upon exposure to an acidic environment. This change in polarity could trigger a variety of responses, such as the swelling of a hydrogel, the release of an encapsulated substance, or a change in the material's optical properties. nih.govresearchgate.net This "smart" behavior is highly desirable for applications in drug delivery, sensors, and self-healing materials. nih.govyoutube.com

Research Findings on Related Fluorinated Pyridine-Based Materials

While direct studies on polymers derived from this compound are not widely available, research on other fluorinated pyridine derivatives highlights their potential in materials science. For example, polymers containing 3-fluoropyridine (B146971) units have been investigated for their unique electronic and optical properties. researchgate.net The electron-withdrawing nature of the fluorine atom and the pyridine ring can influence the electronic structure of conjugated polymers, making them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the synthesis of various fluorinated pyridone derivatives has been explored as building blocks for functional materials. mdpi.com These compounds demonstrate the versatility of the fluoropyridine scaffold in creating complex molecular architectures with potential applications in medicinal chemistry and materials science. The ability to introduce fluorine at specific positions on the pyridine ring allows for precise tuning of the molecule's properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-Fluoro-3-(methoxymethoxy)pyridine, and how can reaction parameters be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using halogenated pyridine precursors. For example, 5-bromo-2-fluoro-pyridin-3-ol reacts with chloro(methoxy)methane in acetone with potassium carbonate as a base at 60°C for 2 hours. Key parameters include solvent choice (polar aprotic solvents like acetone), stoichiometric ratios (1:1.2 molar ratio of precursor to reagent), and purification via flash chromatography (0–10% ethyl acetate/hexane gradient). Yield optimization requires careful control of temperature and reaction time, with typical yields around 35% under these conditions .

- Analytical Validation : Post-synthesis characterization employs ESI-MS for molecular weight confirmation (e.g., observed [M+H]+ = 235.88) and NMR for structural verification of methoxymethoxy and fluorine substituents .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- NMR Spectroscopy : and NMR identify substituent positions. For example, fluorine-induced splitting in -coupled spectra helps assign methoxymethoxy groups.

- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]+ at 235.88).

- Infrared (IR) Spectroscopy : Detects functional groups like C-O-C (methoxymethoxy) at ~1100 cm and C-F bonds at ~1200 cm.

Advanced Research Questions

Q. How does this compound interact with nicotinic acetylcholine receptors (nAChRs), and what experimental approaches validate its binding affinity?

- Methodological Answer : Structural analogs like 2-Fluoro-3-(azetidinylmethoxy)pyridine are evaluated via positron emission tomography (PET) as α4β2* nAChR ligands. Key steps include:

- Radiolabeling : -labeling via nucleophilic aromatic substitution (e.g., nitro-to-fluoro substitution in DMSO at 150°C for 20 minutes) .

- Competitive Binding Assays : Pre-treatment with nicotine or cytisine reduces thalamic uptake by 75–85%, confirming receptor specificity .

- In Vivo Imaging : Regional brain uptake (e.g., thalamus vs. cerebellum) is quantified in rodents using PET, with dose-response studies to calculate ED values .

Q. What methodologies assess the toxicological and safety profiles of this compound in preclinical models?

- Methodological Answer :

- Acute Toxicity Studies : Administer escalating doses (0.4–4000 nmol/kg IV) in mice over 2–14 days. Monitor convulsions (tonic-clonic ED = 5.0 µmol/kg) and histopathology .

- Hematological Profiling : Evaluate serum chemistry (e.g., liver/kidney function) in primates post-administration (60 nmol/kg IV) over 14 days .

- Mutagenicity Testing : Conduct Ames tests using five bacterial strains to rule out genotoxicity .

Q. How can regioselective functionalization of pyridine derivatives enhance pharmacological activity, and what strategies mitigate competing side reactions?

- Methodological Answer :

- Protecting Groups : Use methoxymethoxy as a temporary protecting group to direct substitution at the 3-position, as seen in 5-bromo-2-fluoro-3-(methoxymethoxy)pyridine synthesis .

- Catalytic Optimization : Employ transition metal catalysts (e.g., Pd for cross-coupling) to improve regiocontrol in polyarylation reactions .

- Kinetic Studies : Monitor reaction progress via HPLC to identify intermediates and optimize conditions (e.g., temperature, solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.